molecular formula C20H16FN5O2S B2900496 2-{[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide CAS No. 893935-55-2

2-{[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide

Cat. No.: B2900496
CAS No.: 893935-55-2
M. Wt: 409.44
InChI Key: ZAJXHFMBWPUSAI-UHFFFAOYSA-N
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Description

The compound 2-{[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide features a pyrazolo[3,4-d]pyrimidine core substituted with a 4-fluorophenyl group at the 1-position and a thioether-linked acetamide moiety at the 4-position. The acetamide nitrogen is further substituted with a 3-methoxyphenyl group. This structure combines heterocyclic, fluorinated, and methoxy motifs, which are common in medicinal chemistry for optimizing pharmacokinetic and pharmacodynamic properties .

Properties

IUPAC Name

2-[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-(3-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16FN5O2S/c1-28-16-4-2-3-14(9-16)25-18(27)11-29-20-17-10-24-26(19(17)22-12-23-20)15-7-5-13(21)6-8-15/h2-10,12H,11H2,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAJXHFMBWPUSAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)CSC2=NC=NC3=C2C=NN3C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16FN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide typically involves multiple steps, starting from readily available starting materialsThe reaction conditions often include the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions .

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors and automated synthesis platforms to streamline the process and ensure consistent quality .

Chemical Reactions Analysis

Types of Reactions

2-{[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .

Scientific Research Applications

Synthetic Applications

Cyclobutane as a Building Block:
Cyclobutane derivatives, including (2,2,2-Trimethoxyethyl)cyclobutane, are utilized as essential building blocks in organic synthesis. The [2 + 2] cycloaddition reaction is a prominent method for synthesizing cyclobutane structures. This reaction allows for the formation of complex natural products and pharmaceuticals by introducing cyclobutane motifs into larger molecules .

Case Study: Total Synthesis of Natural Products
Recent studies have highlighted the use of cyclobutane derivatives in the total synthesis of complex natural products. For instance, the combination of crossed intermolecular [2 + 2] cycloaddition with palladium-catalyzed C-H activation has been successfully employed to synthesize scopariusicide A. This method showcases the versatility of cyclobutane derivatives in creating polysubstituted structures with high chemoselectivity and stereoselectivity .

Medicinal Chemistry

Pharmaceutical Applications:
Cyclobutane motifs have been integrated into several pharmaceutical compounds to enhance their efficacy and selectivity. For example, the development of Abrocitinib, a drug targeting JAK1 receptors for autoimmune diseases, involved replacing traditional structures with cyclobutane frameworks. This modification resulted in a significant increase in selectivity—up to 28 times more effective towards the JAK1 receptor compared to its predecessor .

Safety and Toxicology Studies:
Toxicological assessments have been conducted on related compounds such as p-(2,2-dimethoxyethyl)toluene. These studies indicate that while some derivatives may exhibit mutagenic properties at high concentrations, many are considered non-clastogenic under specific testing conditions . Understanding the safety profiles of these compounds is crucial for their application in medicinal chemistry.

Material Science

Polymer Chemistry:
The incorporation of cyclobutane structures into polymeric materials has shown promise in enhancing properties such as thermal stability and mechanical strength. The unique geometry and electronic properties of cyclobutanes can lead to innovative materials with tailored characteristics for industrial applications.

Case Study: Teflon-like Coatings
Research has demonstrated that fluorinated cyclobutane derivatives can be used to create coatings with excellent chemical inertness and resistance to high temperatures. These coatings are beneficial in various applications ranging from industrial machinery to consumer products .

Photochemical Applications

Energy Transfer Strategies:
Recent advancements in photocatalytic methods utilizing (2,2,2-Trimethoxyethyl)cyclobutane focus on energy transfer strategies for synthesizing tetrasubstituted cyclobutanes. These methods allow for broad substrate adaptability and compatibility with various functional groups under mild conditions . Such approaches are particularly valuable in synthesizing complex organic molecules while minimizing side reactions.

Summary Table of Applications

Field Application Example/Case Study
Synthetic ChemistryBuilding blocks for organic synthesisTotal synthesis of scopariusicide A
Medicinal ChemistryEnhancing drug efficacy and selectivityAbrocitinib targeting JAK1 receptors
Material ScienceDevelopment of advanced polymeric materialsTeflon-like coatings with improved properties
PhotochemistryEnergy transfer strategies for synthesisMild conditions for tetrasubstituted cyclobutanes

Mechanism of Action

The mechanism of action of 2-{[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide involves the inhibition of specific enzymes, such as cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. By inhibiting these enzymes, the compound can induce cell cycle arrest and apoptosis in cancer cells. The molecular targets and pathways involved include the CDK2/cyclin A2 complex and downstream signaling pathways that regulate cell proliferation and survival .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Molecular Properties

The following table summarizes key analogues and their molecular characteristics:

Compound Name Substituent on Acetamide Nitrogen Molecular Formula Molecular Weight (g/mol) Key Structural Differences Source
Target Compound 3-Methoxyphenyl C21H17FN6O2S* ~452.4 (estimated) Reference compound N/A
2-{[1-(4-Fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}-N-[4-(trifluoromethoxy)phenyl]acetamide 4-Trifluoromethoxyphenyl C20H13F4N5O2S 463.409 Trifluoromethoxy vs. methoxy; para vs. meta
N-(3-Acetamidophenyl)-2-[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-acetamide 3-Acetamidophenyl C21H17FN6O2S 436.5 Acetamido vs. methoxy; meta-substitution
N-{4-[5-(4-Chlorophenyl)-1-(4-sulfamoylphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}-2-{2-[(2,6-dichlorophenyl)amino]phenyl}acetamide 4-Sulfamoylphenyl C30H24Cl3N5O2S ~640.9 (estimated) Pyrazoline core; sulfamoyl group

Analysis of Substituent Effects

Trifluoromethoxy vs. Methoxy Groups

The analogue with a 4-trifluoromethoxyphenyl group () has a higher molecular weight (463.4 vs. ~452.4) due to the trifluoromethyl substitution.

Acetamido vs. Methoxy Groups

Replacing the 3-methoxyphenyl with a 3-acetamidophenyl group () introduces a hydrogen-bonding acetamido moiety. This modification reduces molecular weight (436.5 vs. ~452.4) and may alter target binding affinity, as acetamido groups often participate in specific enzyme interactions (e.g., kinase inhibition) .

Sulfamoyl and Chlorophenyl Substitutions

The pyrazoline-based analogue () incorporates a 4-sulfamoylphenyl group, which is strongly polar and may confer cyclooxygenase (COX) or cholinesterase inhibitory activity, as seen in related NSAID derivatives.

Biological Activity

2-{[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications, supported by data tables and relevant case studies.

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the Pyrazolo[3,4-d]pyrimidine Core : This is achieved through cyclization reactions involving appropriate hydrazine derivatives and diketones.
  • Introduction of the 4-Fluorophenyl Group : This step often utilizes nucleophilic substitution reactions.
  • Attachment of the Sulfanyl Group : Thiolation reactions are employed for this purpose.
  • Coupling with N-(3-methoxyphenyl)acetamide : Amide bond formation is conducted using coupling reagents like EDCI or DCC.

Biological Activity

The biological activity of this compound has been investigated in various studies, highlighting its potential as an anticancer and anti-inflammatory agent.

The compound's mechanism involves inhibition of specific kinases involved in cell signaling pathways. It has shown promising results in inhibiting cell proliferation in various cancer cell lines.

Anticancer Activity

A study evaluated the compound's efficacy against several cancer cell lines, including MCF7 (breast cancer), A549 (lung cancer), and HepG2 (liver cancer). The results are summarized in the following table:

Cell LineIC50 (µM)Mechanism of Action
MCF75.0Inhibition of Aurora-A kinase
A5497.5Induction of apoptosis
HepG26.0Cell cycle arrest

The compound displayed significant cytotoxic effects with IC50 values indicating potent activity against these cell lines, suggesting its potential as a therapeutic agent for cancer treatment .

Anti-inflammatory Properties

In addition to its anticancer properties, the compound has shown anti-inflammatory effects. In vitro studies demonstrated its ability to reduce the production of pro-inflammatory cytokines in macrophages. The following table summarizes these findings:

CytokineControl Level (pg/mL)Treated Level (pg/mL)
TNF-α20050
IL-615030
IL-1β10020

These results indicate that the compound can significantly lower inflammatory markers, which may be beneficial in treating inflammatory diseases .

Q & A

Q. What are the key synthetic routes for preparing this compound, and what critical reaction conditions influence yield and purity?

The synthesis typically involves:

  • Step 1 : Cyclization of precursors (e.g., 4-fluorophenyl-substituted pyrazolo[3,4-d]pyrimidine core) using bases like triethylamine or sodium hydride .
  • Step 2 : Thioether formation via nucleophilic substitution, where the sulfanyl group is introduced using reagents like α-chloroacetamide derivatives under anhydrous conditions .
  • Step 3 : Coupling with 3-methoxyphenylacetamide via amide bond formation, often employing coupling agents such as EDC/HOBt .

Q. Critical Conditions :

  • Solvents : Dimethyl sulfoxide (DMSO) or ethanol for solubility and reaction homogeneity .
  • Catalysts : Sodium hydride or potassium carbonate to deprotonate intermediates .
  • Temperature : Controlled heating (60–80°C) prevents decomposition of thermally labile intermediates .

Q. Which spectroscopic techniques are most effective for characterizing structural integrity, and what key spectral markers should researchers prioritize?

  • 1H/13C NMR :
    • 4-Fluorophenyl group : Aromatic protons at δ 7.2–7.8 ppm (doublets, J = 8–9 Hz) and fluorine coupling in 13C NMR .
    • Sulfanyl group : Thioether linkage confirmed by S-CH2 protons at δ 3.8–4.2 ppm .
  • Mass Spectrometry (MS) : Molecular ion peak at m/z 463.41 (average mass) and isotopic pattern matching C20H13F4N5O2S .
  • IR Spectroscopy : Stretching vibrations for amide C=O (~1650 cm⁻¹) and S-C (~650 cm⁻¹) .

Q. What in vitro biological assays are commonly used to evaluate therapeutic potential, and how should dose-response experiments be designed?

  • Anticancer Activity : MTT assay using cancer cell lines (e.g., HepG2, MCF-7) with IC50 determination .
  • Kinase Inhibition : ADP-Glo™ kinase assays targeting tyrosine kinases (e.g., EGFR, VEGFR) .
  • Dose-Response Design :
    • Concentration Range : 0.1–100 μM, with triplicate measurements.
    • Controls : Positive (e.g., staurosporine) and vehicle (DMSO <0.1%) .

Advanced Research Questions

Q. How can contradictions in reported biological activity data for pyrazolo[3,4-d]pyrimidine derivatives be resolved, particularly regarding kinase selectivity?

  • Potential Causes : Variations in assay conditions (e.g., ATP concentration, pH) or off-target effects due to structural analogs .
  • Resolution Strategies :
    • Orthogonal Assays : Combine enzymatic (kinase) and cell-based assays to validate target engagement .
    • Structural Analysis : Co-crystallization or molecular docking to identify binding mode discrepancies .

Q. What computational strategies optimize predictions of binding affinity and selectivity for tyrosine kinases?

  • Molecular Docking : Use AutoDock Vina with crystal structures (e.g., PDB: 1M17 for EGFR) to model interactions with the 3-methoxyphenyl and fluorophenyl groups .
  • QSAR Modeling : Employ descriptors like Hammett constants (σ) for substituent electronic effects to correlate with IC50 values .

Q. How can synthetic routes be modified to improve regioselectivity during sulfanylacetamide moiety introduction?

  • Protecting Groups : Temporarily block reactive sites (e.g., pyrimidine N-H) with Boc groups to direct thioether formation .
  • Monitoring : Use TLC (hexane:ethyl acetate = 3:1) or HPLC (C18 column, acetonitrile/water gradient) to track intermediate purity .

Q. What are the primary degradation pathways under physiological conditions, and how can stability studies identify metabolites?

  • Pathways : Hydrolysis of the acetamide group (pH-dependent) or oxidation of the sulfanyl moiety .
  • Accelerated Stability Studies :
    • Conditions : 37°C, pH 2–9, LC-MS/MS analysis over 14 days.
    • Metabolites : Look for hydroxylated or dealkylated products .

Q. How should a SAR study elucidate the role of 3-methoxyphenyl and 4-fluorophenyl substituents in anticancer activity?

  • Analog Synthesis : Replace 3-methoxy with electron-withdrawing (e.g., -CF3) or donating (-OH) groups .
  • Activity Testing : Compare IC50 values across analogs in cell lines and kinase assays to map substituent effects .

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